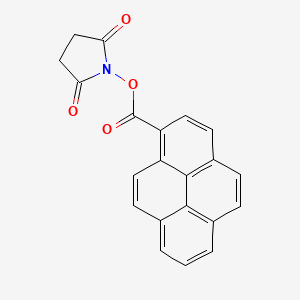![molecular formula C52H32N2O4 B8244101 4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde](/img/structure/B8244101.png)
4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde is a complex organic compound with a unique structure that includes multiple benzaldehyde groups and a bicarbazole core.
Méthodes De Préparation
The synthesis of 4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9,9’-bicarbazole and benzaldehyde derivatives.
Reaction Conditions: The key step involves a [4+4] solvothermal condensation reaction between 3,3’,6,6’-tetraformyl-9,9’-bicarbazole and 4-formylphenyl derivatives under specific conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure environments.
Analyse Des Réactions Chimiques
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include carboxylic acids, alcohols, and substituted aromatic compounds.
Applications De Recherche Scientifique
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde has several scientific research applications:
Chemistry: Used in the development of conjugated covalent organic frameworks (COFs) for various applications.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic electronic devices, including organic light-emitting diodes (OLEDs) and solar cells.
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde involves its ability to participate in π-π interactions and form stable conjugated systems. These interactions facilitate charge transfer and improve the efficiency of electronic devices. The molecular targets include various organic semiconductors and conductive polymers.
Comparaison Avec Des Composés Similaires
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde can be compared with similar compounds such as:
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde: Similar structure but with fewer aldehyde groups.
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde: Contains anthracene units instead of bicarbazole.
Tetraphenylethylene-based COFs: Different core structure but similar applications in organic electronics.
These comparisons highlight the unique properties of 4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde, particularly its enhanced conjugation and stability in electronic applications.
Propriétés
IUPAC Name |
4-[9-[3,6-bis(4-formylphenyl)carbazol-9-yl]-6-(4-formylphenyl)carbazol-3-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H32N2O4/c55-29-33-1-9-37(10-2-33)41-17-21-49-45(25-41)46-26-42(38-11-3-34(30-56)4-12-38)18-22-50(46)53(49)54-51-23-19-43(39-13-5-35(31-57)6-14-39)27-47(51)48-28-44(20-24-52(48)54)40-15-7-36(32-58)8-16-40/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSVUEWICSSXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)C=O)N6C7=C(C=C(C=C7)C8=CC=C(C=C8)C=O)C9=C6C=CC(=C9)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H32N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(4-formylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde](/img/structure/B8244031.png)

![5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244041.png)

![4-[4-(4-carboxy-3-hydroxyphenyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-2-hydroxybenzoic acid](/img/structure/B8244066.png)
![Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8244070.png)



![7,18-diamino-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8244100.png)
![2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B8244102.png)
![[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid](/img/structure/B8244105.png)
